molecular formula C17H19N5O3S B2974238 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226448-30-1

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2974238
CAS No.: 1226448-30-1
M. Wt: 373.43
InChI Key: CBZZXKJTCUQEGP-UHFFFAOYSA-N
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Description

The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a heterocyclic molecule featuring a pyrazole core substituted with a methoxy and methyl group, linked via a methanone bridge to a piperidine ring bearing a 1,3,4-oxadiazole-thiophene moiety.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-21-10-12(15(20-21)24-2)17(23)22-7-3-5-11(9-22)14-18-19-16(25-14)13-6-4-8-26-13/h4,6,8,10-11H,3,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZXKJTCUQEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrazole, oxadiazole, and piperidine derivatives. These components are then coupled through a series of reactions, including condensation, cyclization, and substitution reactions, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Key Structural Features

Target Compound :

  • Pyrazole subunit : 3-methoxy-1-methyl-1H-pyrazol-4-yl (electron-donating groups enhance stability and modulate reactivity).
  • Oxadiazole-thiophene subunit : 5-(thiophen-2-yl)-1,3,4-oxadiazole (electron-withdrawing oxadiazole may improve binding affinity to biological targets).

Comparisons with Evidence-Based Analogs :

Compound (Source) Core Structure Key Functional Groups Notable Features
Target Compound Pyrazole + oxadiazole-thiophene Methoxy, methyl, oxadiazole, thiophene Unique piperidine-oxadiazole-thiophene linkage
7b () Bis-pyrazole + thieno[2,3-b]thiophene Amino, C=O, CH3 Dual pyrazole-thienothiophene system; high thermal stability (mp >300 °C)
10 () Pyrazolo[1,5-a]pyrimidine Cyano, CH3, phenyl Cyanopyrazolopyrimidine; planar structure for π-π stacking
5f () Pyrazole + thiazole-pyranone Hydroxy, benzylideneamino Polar hydroxy groups may enhance solubility
3a () Dihydropyrazole + indole Indol-3-yl, phenyl Bicyclic indole moiety for receptor interactions

Analytical and Spectroscopic Comparisons

Spectroscopic Data

Property Target Compound (Expected) Compound 7b () Compound 10 ()
IR (C=O stretch) ~1720 cm⁻¹ 1720 cm⁻¹ Not reported
¹H-NMR (δ) - Methoxy: ~3.8 ppm
- Thiophene: ~7.2 ppm
CH3: 2.22 ppm; NH2: 4.92 ppm CH3: 2.22 ppm; pyrimidine H: 8.9 ppm
MS (m/z) Predicted ~450–500 538 (M⁺) 604 (M⁺)

Elemental Analysis

  • Target Compound : Higher oxygen content due to methoxy and oxadiazole groups.
  • Compound 7b : C, 62.43%; H, 4.12%; N, 15.60%; S, 11.91% .
  • Compound 10 : C, 67.53%; H, 3.33%; N, 18.53%; S, 10.61% .

Potential Pharmacological Implications

  • Target Compound : The oxadiazole-thiophene subunit may enhance interactions with enzymes (e.g., kinases or cytochrome P450), while the piperidine linker improves bioavailability.
  • Compound 7b: Amino groups could facilitate hydrogen bonding, but thermal stability (>300 °C) may limit solubility .

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, often referred to as a hybrid molecule due to its diverse structural components, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O3C_{17}H_{22}N_{4}O_{3} with a molecular weight of 330.4 g/mol. Its structure comprises a pyrazole moiety linked to a piperidine ring substituted with an oxadiazole derivative. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives containing the 1,3,4-oxadiazole and pyrazole frameworks exhibit significant biological activities, including:

1. Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. For instance:

  • In vitro studies demonstrated that related oxadiazole derivatives inhibited thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. Compounds with similar structures reported IC50 values ranging from 2.52 µM to 6.75 µM against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

2. Antimicrobial Activity

The presence of the oxadiazole ring enhances the antimicrobial properties of the compound:

  • Studies have reported that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

The biological efficacy of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound targets key enzymes involved in cancer cell proliferation and survival, such as TS and histone deacetylases (HDACs) .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-72.52 µM
HCT-1164.38 µM
AntimicrobialStaphylococcus aureusMIC = 200 µg/mL
Escherichia coliMIC comparable to ampicillin

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A derivative exhibiting a similar structure was tested against multiple cancer cell lines and demonstrated a significant reduction in cell viability compared to control groups. The study concluded that structural modifications could enhance potency and selectivity .
  • Case Study on Antimicrobial Properties : Another research effort focused on the synthesis of various oxadiazole derivatives which were evaluated for their antibacterial activity against Mycobacterium tuberculosis. The findings revealed promising results with specific compounds showing effective inhibition at low concentrations .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via refluxing precursor components in a DMF/EtOH solvent system with catalytic piperidine, followed by recrystallization from ethanol/DMF. Key steps include condensation of pyrazole and oxadiazole intermediates, with yields optimized to ~70% under controlled temperature and solvent ratios . Purification involves filtration and recrystallization to achieve >95% purity, confirmed by TLC and spectral analysis.

Q. Which spectroscopic techniques are critical for characterization?

Essential techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1720 cm⁻¹, NH₂ at ~3320 cm⁻¹) .
  • NMR (¹H and ¹³C) to verify structural integrity, such as methoxy group signals at δ 3.3–3.5 ppm and piperidine ring protons at δ 2.2–3.1 ppm .
  • Mass spectrometry to validate molecular ion peaks (e.g., M⁺ at m/z 538) .

Q. What purification methods are effective post-synthesis?

Recrystallization using ethanol/DMF (1:1) is preferred to remove unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities, with purity confirmed via HPLC (>98%) .

Advanced Research Questions

Q. How can computational methods predict biological activity?

Molecular docking studies using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) evaluate binding affinities. For example, pyrazole-oxadiazole hybrids show strong interactions with fungal enzyme active sites, suggesting antifungal potential . MD simulations further assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to resolve spectral data discrepancies during characterization?

Conflicting NMR signals (e.g., overlapping aromatic protons) are addressed by:

  • Using deuterated solvents (DMSO-d₆ or CDCl₃) for sharper peaks.
  • 2D NMR (COSY, HSQC) to assign coupled protons and carbons unambiguously .
  • Temperature-dependent studies to identify dynamic effects in piperidine conformers .

Q. What strategies optimize synthetic yield?

  • Solvent optimization : Replacing DMF with DMA increases polarity, improving condensation efficiency .
  • Catalyst screening : Piperidine vs. morpholine affects reaction rates (e.g., 70% yield with piperidine vs. 55% with morpholine) .
  • Stepwise synthesis : Isolating the oxadiazole intermediate before coupling reduces side reactions .

Q. How does crystal structure analysis inform SAR?

X-ray crystallography reveals planar pyrazole-oxadiazole motifs and piperidine chair conformations. Substituent positioning (e.g., methoxy groups) impacts steric hindrance, guiding derivative design for enhanced target binding .

Q. How to design derivatives for improved pharmacological properties?

  • Pyrazole modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances metabolic stability .
  • Oxadiazole replacement : Substituting 1,3,4-oxadiazole with 1,2,4-triazole improves water solubility without compromising activity .
  • Piperidine functionalization : Adding methyl groups at C3 reduces off-target interactions .

Contradiction Analysis in Literature

Q. Why do reported yields vary across studies?

Discrepancies arise from:

  • Reaction time : Extended reflux (6–8 hrs vs. 3 hrs) improves oxadiazole cyclization but risks decomposition .
  • Purification protocols : Column chromatography (vs. recrystallization) recovers more product but lowers yield due to silica adsorption .

Q. How to validate conflicting bioactivity claims?

Reproduce assays under standardized conditions (e.g., MIC testing against Candida albicans ATCC 90028). For example, pyrazole-oxadiazole hybrids show MIC values of 2–8 µg/mL in some studies but >16 µg/mL in others, likely due to assay media differences (RPMI vs. Sabouraud dextrose) .

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